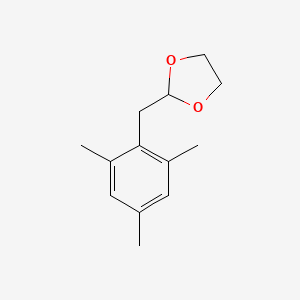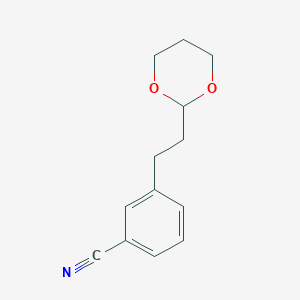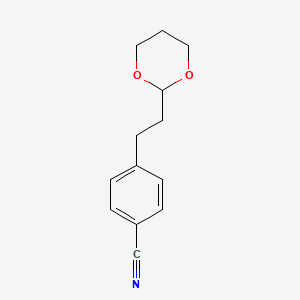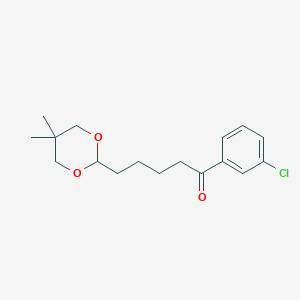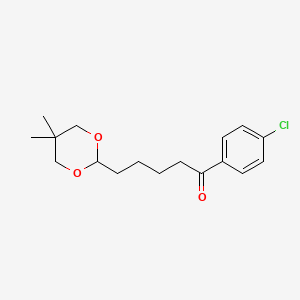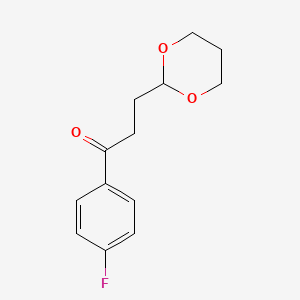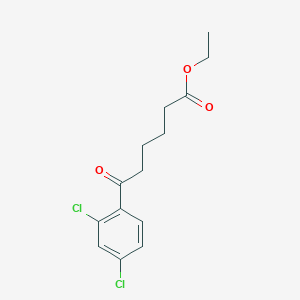
Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate” is an ester derived from a 2,4-dichlorophenyl-substituted hexanoic acid. The “ethyl” prefix indicates that the ester is formed with ethanol. The “6-oxo” indicates a carbonyl group (C=O) at the 6th carbon in the hexanoic acid chain .
Molecular Structure Analysis
The molecular structure of this compound would consist of a hexanoic acid backbone with a 2,4-dichlorophenyl group attached to the 6th carbon, and an ethyl ester group also attached to the 6th carbon .Chemical Reactions Analysis
Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also undergo reduction to form alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have higher boiling points than their constituent alcohols and carboxylic acids due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .Aplicaciones Científicas De Investigación
- Potential Military Textiles
- Application : This research demonstrated a unique technique for manufacturing potential military textiles (fluorescent/UV-protective cotton fabrics with microbicide activity) through the immobilization of Carbon quantum dots (CQDs) within a textile matrix .
- Method : CQDs were successfully nucleated from a pyrimidine-based heterocyclic compound, namely, 4– (2,4–dichlorophenyl)–6–oxo–2-thioxohexahydropyrimidine-5-carbonitrile .
- Results : The estimated yellowness index, intensity of the fluorescence peak, UV blocking, and microbicide action exhibited the following pattern: CQDs@Q–cotton > TM@Q–cotton > CQDs@cotton > TM @cotton . CQDs@Q-cotton showed quite good durability .
- Dipeptidyl Peptidase-4 Inhibitors
- Application : A novel series of pyridine-based derivatives was synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP4) .
- Method : 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid was identified as a potent and selective DPP4 inhibitor .
- Results : The compound was identified as a potent (IC50 0.57 nM) and selective DPP4 inhibitor (DPP8/DPP4 = 238) .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial research might focus on determining its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research would likely involve in vitro and in vivo testing to determine its efficacy and safety .
Propiedades
IUPAC Name |
ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDFGNMRZQFOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645747 |
Source


|
| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |
CAS RN |
898777-99-6 |
Source


|
| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

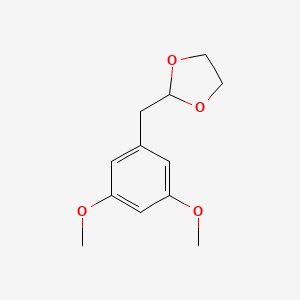
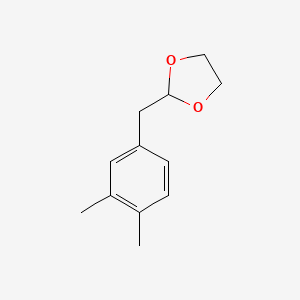
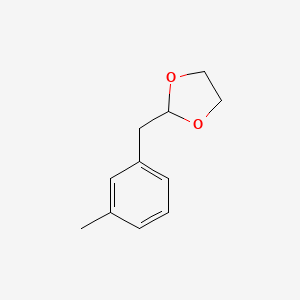
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)
